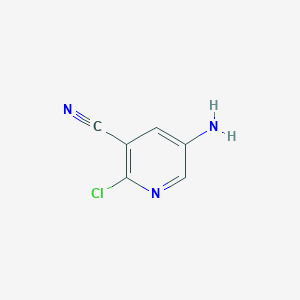

5-Amino-2-chloronicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

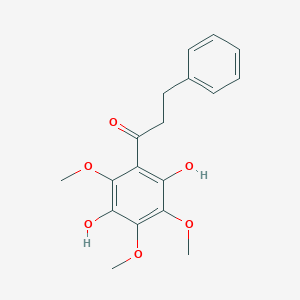

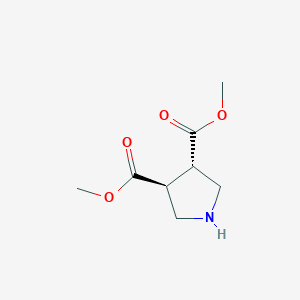

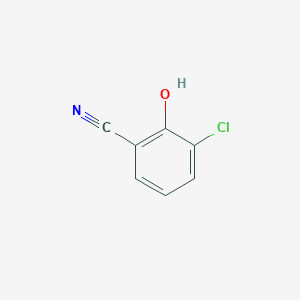

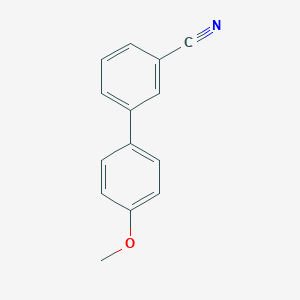

5-Amino-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3. It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Amino-2-chloronicotinonitrile is1S/C6H4ClN3/c7-6-4 (2-8)1-5 (9)3-10-6/h1,3H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

5-Amino-2-chloronicotinonitrile has a density of 1.4±0.1 g/cm³, a boiling point of 400.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.1±3.0 kJ/mol and a flash point of 195.8±27.3 °C .Scientific Research Applications

Grignard Reagent Utilization in Synthesis

A practical and scalable approach using Grignard reagents with 4-amino-2-chloronicotinonitrile was developed to construct 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. This synthesis is useful for preclinical development of MET-targeting antitumor drug candidates (Wang et al., 2020).

Antitumor Evaluation in Heterocyclic Compounds

The reaction of 2-chloronicotinonitrile with substituted amines was explored in the synthesis of heterocyclic compounds containing pyridone and other derivatives. These compounds demonstrated significant antitumor activity, with some showing higher efficacy than 5-fluorouracil (Waly et al., 2013).

Synthesis of Pyrido[2,3-c]-1,2-thiazine Ring System

2-Chloronicotinonitrile's reaction with N-methylmethanesulfonamide led to the formation of the novel pyrido[2,3-c]-1,2-thiazine ring system. This compound's spectral characteristics were discussed in detail (Coppola & Hardtmann, 1979).

Preparation of Tricyclic Fused Ring Iminopyrido[3,2-e]pyrimidines

The preparation involved treating 2-chloronicotinonitrile with primary amines, leading to novel tricyclic fused ring iminopyrido[3,2-e]pyrimidines. This study discussed the preparation of related compounds as well (Kwok, 1978).

Antimicrobial Activity of Novel Heterocycles

New thiophene derivatives, including compounds synthesized from 5-amino-2-chloronicotinonitrile, exhibited significant antimicrobial activities. The study highlighted the role of substituents in bioactivity and drug design (Mabkhot et al., 2016).

Highly Regioselective Palladium-Catalyzed C2-Amination

The use of palladium(0) enabled highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to novel 4-chloro-6-anilino nicotinonitrile compounds after deprotection in situ. This methodology expanded the scope of available compounds (Delvare et al., 2011).

Safety And Hazards

5-Amino-2-chloronicotinonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

5-amino-2-chloropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJWPGFVMYKWCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608098 |

Source

|

| Record name | 5-Amino-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloronicotinonitrile | |

CAS RN |

13600-46-9 |

Source

|

| Record name | 5-Amino-2-chloro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)